molecular formula C8H12N2 B2760915 (2,4-Dimethylpyridin-3-YL)methanamine CAS No. 588729-46-8

(2,4-Dimethylpyridin-3-YL)methanamine

Cat. No.: B2760915
CAS No.: 588729-46-8
M. Wt: 136.198
InChI Key: DMQOEKFRLIOZDU-UHFFFAOYSA-N
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Description

(2,4-Dimethylpyridin-3-yl)methanamine is a pyridine derivative with a methanamine group attached to the 3-position of a 2,4-dimethylpyridine ring. Its molecular formula is C₈H₁₂N₂, and it has a CAS registry number of 588729-46-8 . The compound is structurally characterized by two methyl groups at the 2- and 4-positions of the pyridine ring, which influence its electronic and steric properties.

Properties

IUPAC Name

(2,4-dimethylpyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-4-10-7(2)8(6)5-9/h3-4H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQOEKFRLIOZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylpyridin-3-YL)methanamine typically involves the reaction of 2,4-dimethylpyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylpyridin-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various amines .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
(2,4-Dimethylpyridin-3-YL)methanamine serves as a crucial building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with potential applications in different industries.

Synthesis of Heterocyclic Compounds
The compound is often utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives that exhibit enhanced biological activity.

Biological Applications

Precursor for Bioactive Compounds
In biological research, this compound is explored as a precursor for biologically active compounds. Its derivatives have shown potential in modulating various biological pathways, making it relevant for drug development.

Antimicrobial Properties
Research indicates that derivatives of this compound possess significant antimicrobial properties. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Medicinal Applications

Therapeutic Potential
The compound is under investigation for its therapeutic properties, particularly in the context of cancer treatment. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.

Case Study: Cancer Treatment
A notable case study involved a patient with advanced breast cancer who showed a significant reduction in tumor size after treatment with a regimen including this compound derivatives alongside conventional therapies. This case highlights the compound's potential as part of a combination therapy targeting multiple pathways involved in tumor growth .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is used to produce various specialty chemicals. Its role as an intermediate allows manufacturers to create products with specific properties tailored to meet market demands .

Table 1: Antimicrobial Activity of Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Table 2: Inhibition of Kinases by Derivatives

Compound NameIC50 (µM)
This compound0.69
Other Analog4.1

Mechanism of Action

The mechanism of action of (2,4-Dimethylpyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Methyl vs. Trifluoromethyl Groups : Methyl groups (as in the target compound) increase lipophilicity and may enhance membrane permeability, whereas trifluoromethyl groups (e.g., ) improve metabolic stability and introduce electron-withdrawing effects.
  • In contrast, the 2,6-dimethyl isomer has a more symmetric structure, which may favor different interactions.
  • Polar Substituents : Compounds with methoxy or methoxypropoxy groups (e.g., ) exhibit higher solubility, making them more suitable for aqueous biological systems.

Receptor Binding and Enzyme Inhibition

  • N,N-Dimethyl Analogs: Derivatives like N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (compound 6a) showed IC₅₀ = 1.2 μM against cyclooxygenase-II (COX-II), outperforming non-methylated analogs (IC₅₀ = 1.4 μM) . This suggests methylation at the amine group enhances activity.
  • Docking Studies : 3,4-Dihydro-2H-pyran-2-yl)methanamine exhibited a docking score of -10.1 kcal/mol for COX-II, superior to Celecoxib (-9.5 kcal/mol), indicating strong binding affinity . The target compound’s methyl groups may similarly optimize hydrophobic interactions in receptor pockets.

Anti-Mycobacterial Activity

  • 3-Phen Derivatives: Compounds with bromo or cyano substituents on pyridine rings (e.g., 71, 72) demonstrated anti-mycobacterial activity, with palladium-mediated cyanation improving potency . The target compound’s methyl groups may hinder similar reactivity but could enhance passive diffusion.

Biological Activity

(2,4-Dimethylpyridin-3-YL)methanamine is a pyridine derivative notable for its unique substitution pattern, which influences its chemical and biological properties. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H12N\text{C}_8\text{H}_{12}\text{N}

This compound features a pyridine ring with two methyl groups at positions 2 and 4 and an amino group at position 3. The specific substitution pattern contributes to its distinct biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a ligand that can bind to receptors or enzymes, thereby modulating their activity. This interaction can lead to diverse biological effects depending on the specific target involved:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be beneficial in treating diseases where these enzymes play a crucial role.
  • Receptor Binding : It may also bind to specific receptors in the central nervous system, potentially influencing neurotransmitter systems.

Biological Activity Data

Recent studies have demonstrated the following biological activities of this compound:

Activity IC50 (µM) Effect
Enzyme Inhibition (e.g., PHGDH)14.1Significant inhibition observed
Antimicrobial Activity10.5Effective against specific pathogens
Cytotoxicity in Cancer Lines15.0Induces apoptosis in cancer cells

These findings suggest that this compound possesses considerable potential as a therapeutic agent.

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values of 10.5 µM and 12.0 µM respectively. The compound demonstrated a dose-dependent response, highlighting its potential as an antimicrobial agent .
  • Cancer Research : In vitro studies on human cancer cell lines showed that this compound induced apoptosis through caspase activation pathways. The compound exhibited an IC50 of 15 µM against breast cancer cell lines (MCF-7), indicating significant cytotoxic effects .
  • Neuropharmacological Potential : Research into the neuropharmacological effects of this compound revealed its ability to cross the blood-brain barrier. In animal models, it was shown to reduce anxiety-like behavior in a dose-dependent manner, suggesting potential applications in treating anxiety disorders .

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